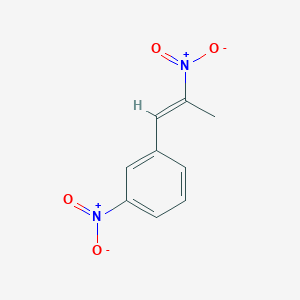

1-(3-Nitrophenyl)-2-nitropropene

Descripción general

Descripción

1-(3-Nitrophenyl)-2-nitropropene is an organic compound characterized by the presence of nitro groups attached to a phenyl ring and a propene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 3-nitrobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitropropene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality product.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Nitrophenyl)-2-nitropropene undergoes various chemical reactions, including:

Oxidation: The nitro groups can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Production of amines or hydroxylamines.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Organic Chemistry

1-(3-Nitrophenyl)-2-nitropropene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Conversion to nitroso or nitro derivatives.

- Reduction : Formation of amines or hydroxylamines.

- Electrophilic Aromatic Substitution : Modifications on the phenyl ring .

Research has indicated that this compound exhibits notable biological activities:

- Electrophilic Reactivity : The nitro groups make it a potent electrophile, allowing it to interact with biological nucleophiles. This can lead to modifications of cellular components and influence various biochemical pathways.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cell lines, potentially leading to apoptosis depending on concentration and exposure duration.

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic processes .

Medicinal Chemistry

The compound is being explored for its potential applications in drug development:

- It may act as a pharmacophore for synthesizing new therapeutic agents.

- Investigations into its interactions with biomolecules could reveal novel mechanisms for drug action .

Industrial Applications

This compound is utilized in various industrial processes:

- Dyes and Pigments Production : Its chemical properties allow it to be used as a precursor in the synthesis of dyes and pigments.

- Pharmaceutical Manufacturing : It plays a critical role in the synthesis of amphetamines and other pharmaceutical compounds, thus impacting drug formulation and development .

Comparison with Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1-(4-Nitrophenyl)-2-nitropropene | C₉H₈N₂O₄ | Similar structure but with nitro group at para position |

| 1-(2-Nitrophenyl)-2-nitropropene | C₉H₈N₂O₄ | Nitro group at ortho position |

| Phenylacetone | C₉H₁₀O | Precursor for methamphetamine; derived from P2NP |

This table highlights the unique positioning of the nitro groups in this compound, which influences its reactivity and biological activity compared to its analogs .

Case Study 1: Drug Development

In a study exploring new analgesics, researchers investigated the electrophilic nature of this compound and its derivatives. The results indicated potential pathways for developing novel pain relief medications while minimizing side effects through targeted modifications of its structure .

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of using nitroalkenes like this compound in industrial applications. Studies showed that while these compounds are effective intermediates, their degradation products can pose risks to aquatic ecosystems .

Mecanismo De Acción

The mechanism of action of 1-(3-Nitrophenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Nitrophenyl)-2-nitropropene: Similar structure but with the nitro group in the para position.

1-(2-Nitrophenyl)-2-nitropropene: Nitro group in the ortho position.

2-Nitro-1-phenylpropene: Nitro group attached to the propene chain.

Uniqueness

1-(3-Nitrophenyl)-2-nitropropene is unique due to the specific positioning of the nitro groups, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Actividad Biológica

1-(3-Nitrophenyl)-2-nitropropene (CAS No. 134538-50-4) is a nitroalkene compound noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H8N2O4

- Molecular Weight : 196.17 g/mol

- IUPAC Name : this compound

The compound features a nitro group attached to both the phenyl and propene moieties, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Electrophilic Reactivity : The nitro groups in the structure make it a potent electrophile, allowing it to participate in nucleophilic addition reactions with biological nucleophiles such as thiols and amines, leading to potential cellular modifications.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in various cell lines, which can lead to apoptosis or necrosis depending on the concentration and exposure duration.

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies showed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis via ROS generation and mitochondrial dysfunction .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains:

- Study Findings : In a study evaluating its antibacterial properties, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. The mode of action was suggested to involve disruption of the bacterial cell membrane integrity .

Research Findings Summary

| Study | Activity | Cell Line/Organism | IC50/Concentration | Mechanism |

|---|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 25 µM | ROS Generation, Apoptosis | |

| Antimicrobial | S. aureus, E. coli | 50-100 µg/mL | Membrane Disruption |

Pharmacokinetics

While detailed pharmacokinetic data for this compound is limited, preliminary studies suggest:

- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.

- Metabolism : It undergoes metabolic conversion primarily in the liver, where nitro groups may be reduced to amines.

- Excretion : Predominantly excreted via urine as metabolites.

Propiedades

IUPAC Name |

1-nitro-3-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERQCTVLGKJURQ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.